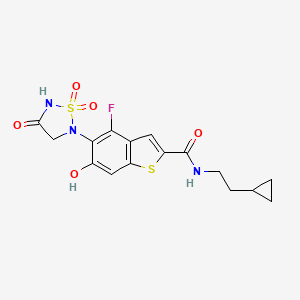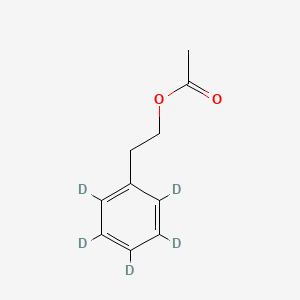
Phenethyl acetate-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenethyl acetate-d5 is a deuterated form of phenethyl acetate, where five hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled compound in scientific research. Phenethyl acetate itself is an ester formed from the condensation of acetic acid and phenethyl alcohol, known for its pleasant floral scent and use in fragrances and flavorings .
准备方法
Synthetic Routes and Reaction Conditions
Phenethyl acetate-d5 can be synthesized through the esterification of deuterated phenethyl alcohol (phenethyl alcohol-d5) with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The use of deuterated starting materials ensures the incorporation of deuterium into the final product, making it suitable for use as a stable isotope-labeled compound in various research applications .
化学反应分析
Types of Reactions
Phenethyl acetate-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenylacetic acid-d5 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group in this compound can be reduced to phenethyl alcohol-d5 using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Phenylacetic acid-d5
Reduction: Phenethyl alcohol-d5
Substitution: Various substituted phenethyl derivatives depending on the nucleophile used.
科学研究应用
Phenethyl acetate-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of phenethyl acetate in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs containing phenethyl acetate moieties.
Industry: Applied in the development of fragrances and flavorings, where the deuterated compound helps in studying the stability and release profiles of the active ingredients
作用机制
The mechanism of action of phenethyl acetate-d5 involves its incorporation into biological or chemical systems as a labeled compound. The deuterium atoms in this compound provide a distinct mass difference, allowing for precise tracking using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to study the metabolic pathways, reaction mechanisms, and interactions of phenethyl acetate in various systems .
相似化合物的比较
Phenethyl acetate-d5 is unique due to its deuterium labeling, which distinguishes it from non-labeled phenethyl acetate and other similar compounds. Some similar compounds include:
Phenethyl acetate: The non-labeled version of this compound, used in similar applications but without the benefits of stable isotope labeling.
Phenethyl alcohol-d5: The deuterated form of phenethyl alcohol, used as a precursor in the synthesis of this compound.
Phenylacetic acid-d5: A deuterated derivative formed through the oxidation of this compound, used in metabolic and pharmacokinetic studies
This compound’s stable isotope labeling makes it particularly valuable in research applications where precise tracking and quantification are essential.
属性
分子式 |
C10H12O2 |
|---|---|
分子量 |
169.23 g/mol |
IUPAC 名称 |
2-(2,3,4,5,6-pentadeuteriophenyl)ethyl acetate |
InChI |
InChI=1S/C10H12O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3/i2D,3D,4D,5D,6D |
InChI 键 |
MDHYEMXUFSJLGV-VIQYUKPQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCOC(=O)C)[2H])[2H] |
规范 SMILES |
CC(=O)OCCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


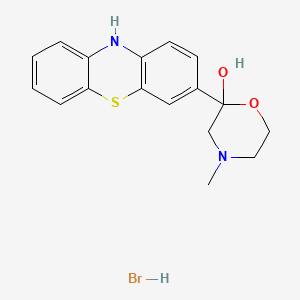
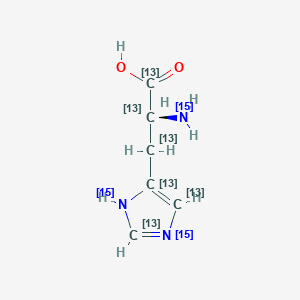
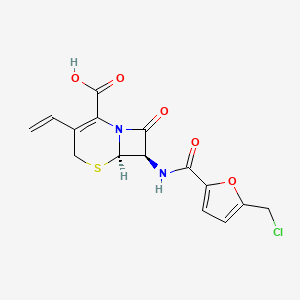

![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)
![(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-[(3S)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]butanamide](/img/structure/B12374701.png)
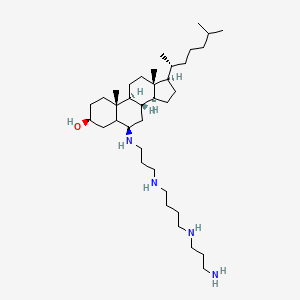
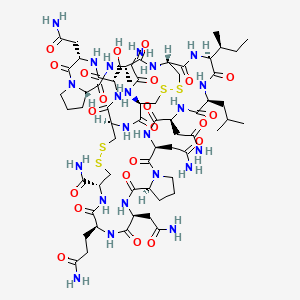

![2-[5-[6-[5-[(2,4-Difluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]imidazo[1,2-a]pyridin-3-yl]-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B12374726.png)
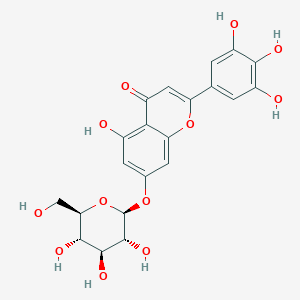
![(1S)-N-[(1S)-1-(1-benzothiophen-3-yl)ethyl]-1-(3-pyrazol-1-ylphenyl)ethanamine](/img/structure/B12374733.png)
![(4R)-4-[(3R,8S,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12374739.png)
